N-(2-hydroxyphenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide
Description
N-(2-Hydroxyphenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide (CAS: 1146934-96-4) is a quinoline-4-carboxamide derivative with the molecular formula C₂₁H₁₅N₃O₂ and a molecular weight of 341.36 g/mol . Its structure features a quinoline core substituted at the 2-position with a pyridin-3-yl group and at the 4-position with a carboxamide linked to a 2-hydroxyphenyl moiety. This compound is of interest in medicinal chemistry due to the versatility of the quinoline scaffold in targeting enzymes, receptors, and microbial pathogens.
Properties
Molecular Formula |
C21H15N3O2 |
|---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
N-(2-hydroxyphenyl)-2-pyridin-3-ylquinoline-4-carboxamide |
InChI |
InChI=1S/C21H15N3O2/c25-20-10-4-3-9-18(20)24-21(26)16-12-19(14-6-5-11-22-13-14)23-17-8-2-1-7-15(16)17/h1-13,25H,(H,24,26) |
InChI Key |
BMCFJUGWZNYSDF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CN=CC=C3)C(=O)NC4=CC=CC=C4O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxyphenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Pyridine Ring: The pyridine ring can be introduced through a cross-coupling reaction, such as the Suzuki or Heck reaction.
Formation of the Carboxamide Group: This step involves the reaction of the quinoline derivative with an appropriate amine and a carboxylating agent.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Hydrolysis of the Carboxamide Group
The amide bond undergoes hydrolysis under acidic or basic conditions:
| Reagents/Conditions | Products | Mechanistic Notes |
|---|---|---|
| 6M HCl, reflux (4–6 hrs) | Quinoline-4-carboxylic acid + 2-aminophenol | Acid-catalyzed nucleophilic acyl substitution |
| 2M NaOH, 80°C (2–3 hrs) | Sodium quinoline-4-carboxylate + 2-aminophenol | Base-mediated cleavage via hydroxide attack |
Hydrolysis kinetics depend on steric hindrance from the pyridine and hydroxyphenyl groups. The reaction is slower compared to aliphatic amides due to resonance stabilization of the aromatic system.
Oxidation Reactions
The phenolic –OH group is susceptible to oxidation:
| Oxidizing Agent | Conditions | Product |
|---|---|---|
| KMnO₄, H₂SO₄ | 60°C, 1–2 hrs | Quinone derivative (C=O formation) |
| H₂O₂, FeSO₄ | RT, 12 hrs | Epoxide intermediate (unstable) |
Oxidation to quinone derivatives is favored in acidic media, with the pyridine ring acting as an electron-withdrawing group to activate the phenolic –OH.
Electrophilic Aromatic Substitution
The quinoline and pyridine rings participate in regioselective substitutions:
| Reaction Type | Reagents | Position | Yield |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0°C | Quinoline C5/C7 | 45–60% |
| Halogenation | Br₂, FeCl₃, CHCl₃ | Pyridine C4 | 30–40% |
Nitration occurs preferentially at the electron-rich C5/C7 positions of the quinoline core, while bromination targets the pyridine ring’s meta position relative to the nitrogen .
Coordination Chemistry
The compound acts as a polydentate ligand in metal complexes:
| Metal Ion | Binding Sites | Application | Ref |
|---|---|---|---|
| Cu(II) | Pyridine N, amide O | Anticancer agents | |
| Fe(III) | Phenolic O, quinoline N | Catalytic oxidation studies |
Stability constants (log K) for Cu(II) complexes range from 8.2–9.4, indicating moderate binding affinity.
Cyclocondensation Reactions
The –NH₂ group (from hydrolyzed amide) participates in heterocycle formation:
Example reaction with diketones
textN-(2-hydroxyphenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide + 1,3-cyclohexanedione → Pyrano[3,2-c]quinoline derivatives[2]
Conditions : L-proline catalyst, ethanol, reflux (12 hrs)
Yield : 55–70%
This tandem Knoevenagel-Michael cyclization demonstrates the compound’s utility in synthesizing fused polyheterocycles .
Photochemical Reactions
UV-induced transformations include:
-
Ring-opening : λ = 254 nm, methanol → Benzazepine intermediates (quantum yield Φ = 0.03)
-
Dimerization : Under N₂ atmosphere → C–C coupled product (15% yield)
Photostability studies recommend storage in amber vials for long-term preservation.
Comparative Reactivity Table
| Functional Group | Reactivity Order | Dominant Factors |
|---|---|---|
| Phenolic –OH | Oxidation > Substitution | Resonance stabilization |
| Amide C=O | Hydrolysis > Reduction | Steric hindrance from adjacent rings |
| Pyridine N | Metal binding > Protonation | Electron-deficient nature |
Scientific Research Applications
Chemistry
In chemistry, N-(2-hydroxyphenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide serves as:
- Ligands in coordination chemistry: Its ability to form stable complexes with transition metals makes it valuable for catalysis and materials science.
Biology
In biological research, this compound is explored for its potential as a pharmacophore in drug design:
- Antimicrobial properties: Investigated for efficacy against various bacterial strains.
- Anticancer activity: Studies suggest it may inhibit cancer cell proliferation through specific molecular interactions.
Medicine
In medicinal chemistry, this compound is being evaluated for:
- Antimalarial activity: Research indicates it may inhibit Plasmodium falciparum through novel mechanisms of action, potentially leading to new treatments for malaria .
- Anti-inflammatory effects: Its ability to modulate inflammatory pathways is under investigation.
Table 1: Summary of Biological Activities
Case Study 1: Antimalarial Efficacy
A study focused on the antimalarial properties of this compound reported significant efficacy in vivo against P. berghei. The compound demonstrated an effective dose (ED90) below 1 mg/kg when administered orally, showcasing its potential as a lead candidate for further development .
Case Study 2: Anticancer Activity
In another investigation, derivatives of quinoline compounds including this compound were tested against various human cancer cell lines. Results indicated that the compound induced apoptosis in a dose-dependent manner, suggesting its viability as an anticancer agent .
Mechanism of Action
The mechanism of action of N-(2-hydroxyphenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate cellular signaling.
DNA/RNA: Intercalation into nucleic acids to affect gene expression.
Comparison with Similar Compounds
Substituent Effects on Solubility and Binding
- Hydroxyphenyl vs. Naphthyl (Compound 7) : The target compound’s 2-hydroxyphenyl group likely improves aqueous solubility compared to the hydrophobic naphthyl group in Compound 7, which has a higher molecular weight (376.3 g/mol) and melting point (215–216°C) .
- Hydroxyphenyl vs. Dichlorophenyl (Compound Y043-0052) : The dichlorophenyl analog’s electron-withdrawing Cl groups may enhance binding to hydrophobic enzyme pockets, whereas the hydroxyl group in the target compound favors hydrogen-bond interactions with polar residues .
- Pyridin-3-yl vs.
Biological Activity
N-(2-hydroxyphenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide is a compound belonging to the quinoline family, which has garnered considerable attention in medicinal chemistry due to its diverse biological activities. This article will explore its biological activity, mechanisms of action, and relevant research findings.
Structural Overview
The compound features a complex structure that includes:
- Quinoline core : A bicyclic aromatic compound known for various pharmacological properties.
- Pyridine ring : Contributes to the compound's ability to interact with biological targets.
- Hydroxyphenyl group : Enhances the potential for hydrogen bonding and increases solubility.
1. Anticancer Activity
Research indicates that quinoline derivatives, including this compound, exhibit significant anticancer properties. In vitro studies have demonstrated:
- Cell Viability Reduction : The compound showed dose-dependent cytotoxicity against various cancer cell lines, including prostate cancer cells (PC3 and DU145) with IC50 values indicating effective inhibition of cell growth over time .
| Cell Line | IC50 (24h) | IC50 (48h) | IC50 (72h) |
|---|---|---|---|
| PC3 | 40.1 μg/mL | 27.05 μg/mL | 26.43 μg/mL |
| DU145 | 98.14 μg/mL | 62.5 μg/mL | 41.85 μg/mL |
2. Antimalarial Activity
The compound has been evaluated for its efficacy against Plasmodium falciparum, the causative agent of malaria:
- In vitro Potency : It demonstrated moderate antiplasmodial activity with an EC50 value of approximately 120 nM. Further optimization led to compounds with low nanomolar potency and excellent oral efficacy in mouse models .
3. Antimicrobial Properties
Quinoline derivatives have shown broad-spectrum antimicrobial activities:
- Minimum Inhibitory Concentration (MIC) : Studies indicated potent antibacterial and antifungal activities, particularly against Escherichia coli and Candida albicans respectively, suggesting potential therapeutic applications in infectious diseases .
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and malaria parasite survival, such as translation elongation factor 2 in P. falciparum.
- Reactive Oxygen Species (ROS) Generation : The hydroxy group contributes to antioxidant properties, potentially leading to increased ROS levels that induce apoptosis in cancer cells .
Case Studies and Research Findings
- Anticancer Mechanism Study : A study focused on the cytotoxic effects of similar quinoline derivatives revealed that they induce chromatin condensation and DNA damage, leading to cell cycle arrest at the G0/G1 phase .
- Antimalarial Efficacy : Another research highlighted the progression of quinoline derivatives to preclinical development based on their favorable pharmacokinetic profiles and efficacy against multiple life-cycle stages of P. falciparum .
- Antimicrobial Evaluation : Recent evaluations of quinoline derivatives showed promising results against various pathogens, underscoring their potential as broad-spectrum antimicrobial agents .
Q & A
Q. Basic
- ¹H/¹³C NMR : Aromatic protons in quinoline and pyridine moieties resonate at δ 7.5–9.0 ppm. The hydroxyphenyl -OH proton appears as a broad singlet (~δ 10–12 ppm) .
- ESI-MS : Molecular ion peaks (e.g., m/z 376.3 [M+1]⁺) and fragmentation patterns (e.g., loss of -CO groups at m/z 348.4) confirm structural integrity .
- HPLC : Purity assessment (>98%) via reverse-phase C18 columns with gradient elution (MeCN/H2O + 0.1% TFA) .
How can researchers resolve discrepancies in reported bioactivity data for quinoline-4-carboxamide analogs across different studies?
Q. Advanced
- Orthogonal assays : Validate conflicting IC₅₀ values using both enzymatic (e.g., cytochrome P450 inhibition) and cell-based assays to rule out assay-specific artifacts .
- Impurity analysis : Use LC-MS to identify byproducts (e.g., oxidized metabolites or hydrolyzed carboxamides) that may skew bioactivity results .
- Structural validation : Single-crystal X-ray diffraction resolves ambiguities in regiochemistry (e.g., pyridin-3-yl vs. pyridin-2-yl substitution) .
What computational strategies are effective in predicting the binding affinity of quinoline-4-carboxamide derivatives towards cytochrome P450 enzymes?
Q. Advanced
- Molecular docking : AutoDock Vina or Glide can model interactions with CYP2C9 active sites. Focus on π-π stacking between quinoline and heme porphyrin, and hydrogen bonds with hydroxylphenyl groups .
- QSAR models : Use experimentally derived pIC₅₀ values (e.g., 9.6090 predicted vs. 9.627790 observed for anti-tubercular analogs) to train machine learning models for affinity prediction .
- MD simulations : Assess binding stability over 100 ns trajectories; RMSD <2 Å indicates stable poses .
What safety precautions are critical when handling quinoline-4-carboxamide compounds during laboratory synthesis?
Q. Basic
- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .
- Ventilation : Use fume hoods when working with volatile solvents (DMF, CCl₄) .
- Spill management : Neutralize acidic byproducts (e.g., TFA) with sodium bicarbonate before disposal .
How can microwave-assisted synthesis be optimized to improve the efficiency of quinoline-4-carboxamide production?
Q. Advanced
- Reaction parameters : Optimize power (150–300 W) and time (10–30 min) to reduce side reactions. For example, microwave irradiation reduces reaction time from 16 hours to 30 minutes for RuO₂-mediated oxidations .
- Solvent selection : MeCN/CCl₄ mixtures improve dielectric heating efficiency .
- Catalyst loading : Lower RuO₂·H₂O concentrations (0.5–1.0 mol%) maintain yield while minimizing cost .
What methodologies are recommended for analyzing the metabolic stability of quinoline-4-carboxamide derivatives in preclinical studies?
Q. Advanced
- In vitro microsomal assays : Incubate compounds with liver microsomes (human/rat) and monitor depletion via LC-MS/MS. Calculate half-life (t₁/₂) using first-order kinetics .
- Metabolite ID : High-resolution mass spectrometry (HRMS) detects phase I metabolites (e.g., hydroxylation at m/z +16) and phase II conjugates (e.g., glucuronidation) .
- CYP inhibition screening : Use fluorogenic substrates to assess competitive inhibition of CYP3A4/2D6, which predicts drug-drug interaction risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
